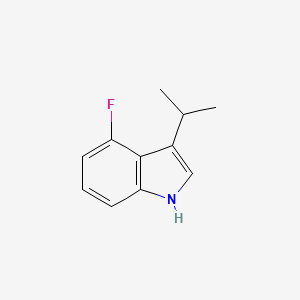

4-Fluoro-3-isopropyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-propan-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-7(2)8-6-13-10-5-3-4-9(12)11(8)10/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSHJUARCAZISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Isopropyl 1h Indole and Its Advanced Precursors

Retrosynthetic Analysis of the 4-Fluoro-3-isopropyl-1H-indole Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made across the bonds that form the pyrrole (B145914) ring, suggesting several synthetic pathways.

Fischer Indole (B1671886) Synthesis Disconnection: Cleavage of the N1-C2 and C2-C3 bonds leads back to (2-fluorophenyl)hydrazine and a three-carbon carbonyl compound, isobutyraldehyde (B47883) (2-methylpropanal). This is one of the most classic and direct routes.

Bartoli Indole Synthesis Disconnection: This approach involves the reaction of a nitroarene with a vinyl Grignard reagent. The disconnection suggests 1-fluoro-2-nitrobenzene (B31998) and an isopropyl-substituted vinyl Grignard (e.g., 1-propen-2-ylmagnesium bromide) as key precursors.

Larock Indole Synthesis Disconnection: This palladium-catalyzed route involves disconnecting the N1-C7a and C2-C3 bonds, pointing to an ortho-haloaniline and an alkyne. The precursors would be a 2-halo-6-fluoroaniline (e.g., 2-bromo-6-fluoroaniline) and 3-methyl-1-butyne.

Convergent C3-Alkylation Disconnection: A more convergent approach involves the synthesis of the 4-fluoroindole (B1304775) core first, followed by the introduction of the isopropyl group at the C3 position. This disconnects the C3-isopropyl bond, leading to 4-fluoroindole and an isopropyl electrophile (e.g., 2-bromopropane).

Classical and Modern Approaches to Indole Ring Annulation

Several named reactions are cornerstones of indole synthesis, each offering distinct advantages in terms of substrate scope and regioselectivity.

The Fischer indole synthesis is a robust and historic method for constructing the indole core from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.org To synthesize this compound, the reaction would involve the condensation of (2-fluorophenyl)hydrazine with isobutyraldehyde. tcichemicals.com

The process begins with the formation of a (2-fluorophenyl)hydrazone intermediate. wikipedia.org This intermediate, when heated in the presence of a Brønsted or Lewis acid catalyst (such as H₂SO₄, polyphosphoric acid, or ZnCl₂), undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement. wikipedia.orgnih.gov Subsequent cyclization and elimination of an ammonia (B1221849) molecule yield the final aromatic indole product. wikipedia.org The choice of acid catalyst is crucial and can be optimized to maximize yield.

Table 1: Fischer Indole Synthesis Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst Examples | Product |

|---|---|---|---|

| (2-Fluorophenyl)hydrazine | Isobutyraldehyde | ZnCl₂, H₂SO₄, Polyphosphoric Acid | This compound |

The Bartoli indole synthesis is particularly effective for the synthesis of 7-substituted indoles and works well with ortho-substituted nitroarenes. wikipedia.orgnih.gov The steric hindrance of the ortho-substituent is often beneficial for the reaction yield. wikipedia.org To generate the target molecule, 1-fluoro-2-nitrobenzene would be treated with an isopropyl-containing vinyl Grignard reagent, such as isopropenylmagnesium bromide.

The reaction mechanism requires three equivalents of the Grignard reagent. wikipedia.org The first two equivalents react with the nitro group to form a nitrosoarene intermediate, which then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement. jk-sci.comname-reaction.com This is followed by cyclization and reaction with a third equivalent of the Grignard reagent to form the indole after an acidic workup. jk-sci.com The use of an ortho-substituted nitroarene like 1-fluoro-2-nitrobenzene makes this a viable, though mechanistically complex, route. jk-sci.com

Table 2: Bartoli Indole Synthesis Reaction Parameters

| Nitroarene Precursor | Grignard Reagent | Key Steps | Product |

|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | Isopropenylmagnesium bromide | Nitro reduction, jk-sci.comjk-sci.com-sigmatropic rearrangement, Cyclization | This compound |

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that couples an ortho-haloaniline with a disubstituted alkyne to form the indole ring. wikipedia.orgub.edu This method offers great versatility and high regioselectivity. ub.eduresearchgate.net

For the synthesis of this compound, a suitable starting pair would be 2-bromo-6-fluoroaniline (B133542) and 3-methyl-1-butyne. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from Pd(OAc)₂, in the presence of a base (like Na₂CO₃ or K₂CO₃) and ligands (such as PPh₃). wikipedia.org The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, alkyne insertion, and subsequent intramolecular cyclization followed by reductive elimination to yield the indole product. ub.edu The regioselectivity generally places the bulkier substituent of the alkyne at the 2-position of the indole, meaning careful selection of the alkyne is necessary. ub.edu

Table 3: Larock Indole Synthesis Reaction Parameters

| Aniline Precursor | Alkyne Precursor | Catalyst System (Example) | Product |

|---|---|---|---|

| 2-Bromo-6-fluoroaniline | 3-Methyl-1-butyne | Pd(OAc)₂ / PPh₃ / K₂CO₃ | This compound |

Convergent Synthesis of this compound

While fluorine is typically incorporated from the starting phenyl ring, the isopropyl group can be introduced at a later stage onto a pre-formed 4-fluoroindole core. This C3-alkylation represents a convergent approach. Direct alkylation at the C3 position of 4-fluoroindole can be achieved through various methods.

One common method is the Friedel-Crafts alkylation, using an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) and a Lewis acid catalyst. However, controlling polyalkylation can be a challenge. More modern, metal-free methods have also been developed. For instance, a direct C3-alkylation of indoles can be achieved using alcohols under oxidative conditions, potentially mediated by reagents like oxone. chemrxiv.orgchemrxiv.org These methods provide a direct route to functionalize the indole core, avoiding the need to carry the isopropyl group through a multi-step ring synthesis.

Table 4: C3-Isopropylation of 4-Fluoroindole

| Indole Substrate | Alkylating Agent | Catalyst/Reagent Examples | Product |

|---|---|---|---|

| 4-Fluoroindole | 2-Bromopropane | AlCl₃ (Lewis Acid) | This compound |

| 4-Fluoroindole | Isopropanol | Oxone® (Oxidant) | This compound |

Regioselective Introduction of the Fluoro Moiety

The introduction of a fluorine atom at a specific position on the indole ring is a critical step in the synthesis of many fluorinated indole derivatives. Achieving regioselectivity, particularly at the 4-position, can be challenging.

One common strategy involves the direct fluorination of a pre-existing indole or a suitable precursor. Electrophilic fluorinating agents are often employed for this purpose. For instance, Selectfluor® (F-TEDA-BF4) is a widely used reagent that can achieve regioselective fluorination of indole derivatives, although it typically targets the electron-rich C3 position. smolecule.com Therefore, to achieve fluorination at the C4 position, the C3 position must be blocked, or the substrate must be otherwise electronically biased to direct the fluorination to the desired location.

Alternative methods for introducing fluorine into the benzene (B151609) moiety of indoles include nucleophilic attack on intermediate 4-indolediazonium salts and a lithiation/fluorination sequence. beilstein-journals.org The latter has been successfully used for the synthesis of neurochemicals like 4-fluoroserotonin and 4-fluoromelatonin. beilstein-journals.org

Transition metal-catalyzed fluorination has also emerged as a powerful tool. smolecule.com Palladium-catalyzed reactions, for example, can achieve site-selective fluorination of C-H bonds, offering a direct route to fluorinated indoles. smolecule.com

Friedel-Crafts Condensation Routes to Key Precursors

Friedel-Crafts reactions are fundamental in constructing the carbon skeleton of many indole precursors. nih.govacs.orgrsc.org A common approach to synthesizing precursors for this compound involves the Friedel-Crafts acylation of a fluorinated aromatic compound.

For example, the Friedel-Crafts condensation of fluorobenzene (B45895) with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 4-fluorophenacyl chloride. scirp.orgresearchgate.net This intermediate can then be further elaborated. In a subsequent step, the phenacyl chloride is condensed with N-isopropylaniline to produce 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (B1601305). scirp.orgresearchgate.net This ketone is a key precursor that contains the necessary atoms and connectivity for the subsequent cyclization to form the indole ring.

The catalytic asymmetric Friedel-Crafts reaction of indoles is a powerful method for producing optically active indole derivatives. nih.govacs.org This approach often utilizes chiral metal complexes or organocatalysts to achieve high enantioselectivity. nih.govacs.org

Cyclization Mechanisms for Indole Ring Formation

The formation of the indole ring is the final and often most crucial step in the synthesis. Several named reactions are employed for this transformation, with the choice depending on the specific substitution pattern of the desired indole.

The Fischer indole synthesis is a classic and widely used method for constructing the indole core. bhu.ac.inrsc.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone. In the context of 3-(4-fluorophenyl)-1-isopropyl-1H-indole synthesis, the precursor 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone can be cyclized using a Lewis acid such as zinc chloride (ZnCl₂) in a suitable solvent like ethanol (B145695) under reflux conditions. scirp.orgresearchgate.netrsc.org

Other notable cyclization methods include the Bischler-Möhlau, Madelung, Reissert, and Bartoli indole syntheses, each offering different pathways to the indole nucleus based on the starting materials. bhu.ac.in Palladium-catalyzed cyclization reactions have also been developed, providing efficient routes to various substituted indoles. mdpi.com For instance, a cascade Sonogashira-Cacchi reaction has been utilized for the synthesis of 3-aryl-4-fluoro-2-substituted-1H-indoles. mdpi.com

Optimization of Synthetic Pathways

To ensure the viability of a synthetic route for larger-scale production, optimization of the reaction conditions is essential. This involves systematic studies to maximize yield, minimize side products, and ensure the process is robust and reproducible.

Reaction Condition Studies (Temperature, Solvent, Catalyst Screening)

The choice of solvent, temperature, and catalyst can significantly impact the outcome of each synthetic step. For the Friedel-Crafts acylation and subsequent condensation, solvents like dimethylformamide (DMF) are often used. scirp.orgresearchgate.net The cyclization step is typically carried out in ethanol under reflux. scirp.orgresearchgate.netrsc.org

Catalyst screening is crucial for both the Friedel-Crafts and cyclization steps. While AlCl₃ is a common Lewis acid for Friedel-Crafts reactions, other catalysts may offer improved selectivity or milder reaction conditions. scirp.orgresearchgate.net Similarly, for the indole ring closure, while ZnCl₂ is effective, other Lewis acids or protic acids could be explored to optimize the process. scirp.orgresearchgate.netrsc.org Temperature control is critical; for example, the initial condensation may be performed at elevated temperatures (e.g., 100°C), while the cyclization is often carried out at the reflux temperature of the solvent. rsc.org

Yield Enhancement and Side Product Mitigation

Improving the yield and minimizing the formation of impurities are key objectives of process optimization. In the synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole, a reported yield for the formation of the intermediate 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone is 78%, and the subsequent cyclization to the final product proceeds with an 80% yield. rsc.org

Careful control of reaction parameters such as stoichiometry of reagents, reaction time, and temperature can help to minimize the formation of side products. Purification techniques such as recrystallization and column chromatography are often necessary to obtain the final product with high purity. rsc.orgru.nl

Scale-Up Considerations for Laboratory and Pilot Studies

Transitioning a synthetic route from the laboratory to a pilot plant or industrial scale presents several challenges. These include managing heat transfer in larger reactors, ensuring efficient mixing, and handling larger quantities of reagents and solvents safely.

For the synthesis of fluorinated indoles, the use of continuous flow reactors can offer better control over reaction parameters, leading to improved consistency and safety, especially for exothermic reactions. The choice of reagents and solvents may also need to be reconsidered for large-scale synthesis to ensure they are cost-effective and environmentally friendly. The development of robust purification methods that are amenable to large-scale operations, such as crystallization, is also a critical aspect of scale-up.

Advanced Spectroscopic and Crystallographic Characterization of 4 Fluoro 3 Isopropyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectral Analysis: Proton Environments and Coupling Constants

No data available.

¹³C NMR Spectral Analysis: Carbon Framework Assignments

No data available.

¹⁹F NMR Spectroscopy: Fluorine Environment Characterization

No data available.

2D NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment

No data available.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No data available.

Raman Spectroscopy Applications in Molecular Characterization

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. When applied to indole (B1671886) derivatives, Raman spectra reveal characteristic bands corresponding to the vibrations of the indole ring, including C-C stretching, C-H bending, and N-H vibrations, as well as vibrations from its substituents. For 4-Fluoro-3-isopropyl-1H-indole, one would expect to observe specific vibrational modes associated with the C-F bond and the isopropyl group (C-H stretching and bending modes). These spectral features would be crucial for confirming the compound's structural integrity and for studying its molecular environment. However, no specific Raman spectral data for this compound has been found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₁₁H₁₂FN, HRMS would provide an exact mass measurement. bldpharm.com This technique is highly selective and sensitive, capable of distinguishing between molecules with the same nominal mass but different elemental compositions. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the molecule's structure by identifying its constituent fragments. Despite the availability of this technique, published HRMS data specifically for this compound are not available.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂FN |

| Molecular Weight | 177.22 g/mol |

Note: The values in this table are calculated based on the known molecular formula and have not been experimentally verified through published HRMS studies.

Single Crystal X-Ray Diffraction (SC-XRD) Analysis

An SC-XRD analysis of this compound would yield a precise three-dimensional model of the molecule. From this model, exact bond lengths (e.g., C-C, C-N, C-F) and bond angles could be tabulated. This data is fundamental for understanding the electronic and steric properties of the molecule, such as the influence of the fluorine and isopropyl substituents on the geometry of the indole ring system. Without experimental data, a table of bond parameters cannot be generated.

The conformation of the isopropyl group relative to the plane of the indole ring is a key structural feature that would be determined by SC-XRD. Dihedral angles, which describe the rotation around specific bonds, would quantify this spatial relationship. This information is critical for understanding steric interactions within the molecule and how it might interact with other molecules, for instance, in a biological context. Studies on related, but structurally different, indole derivatives have shown how substituent groups influence the dihedral angles between different ring systems within the molecule. researchgate.netresearchgate.net However, no such data exists for this compound.

Crystal packing describes how molecules are arranged in the unit cell of a crystal. This arrangement is a consequence of the supramolecular interactions discussed previously. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Research into the polymorphism of a compound is critical, particularly in the pharmaceutical industry. An investigation into the crystal packing of this compound would require SC-XRD data, which is currently unavailable. Therefore, its packing motifs and potential for polymorphism have not been documented.

Chemical Reactivity and Derivative Synthesis of 4 Fluoro 3 Isopropyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is inherently electron-rich and susceptible to electrophilic attack. The most nucleophilic position is typically C3. However, with the 3-position occupied by an isopropyl group, electrophilic substitution is directed to other positions on the ring. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

While specific studies on a broad range of electrophilic aromatic substitutions for 4-fluoro-3-isopropyl-1H-indole are not extensively documented in the provided results, the principles of indole chemistry suggest that reactions like nitration, halogenation, and sulfonation would require careful optimization to control regioselectivity. The interplay between the activating nitrogen and the deactivating fluoro group makes predicting the exact outcome complex without experimental data. masterorganicchemistry.compearson.comresearchgate.net

Nucleophilic Substitution Reactions at the Fluoro Position (if applicable)

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl fluoride (B91410) is generally difficult. The fluorine atom is a poor leaving group, and the reaction requires strong activation by electron-withdrawing groups positioned ortho or para to the fluorine. In this compound, the indole system itself is electron-rich, which disfavors SNAr reactions. There is no information in the search results to suggest that the fluoro group at the C4-position is readily displaced by nucleophiles under standard conditions.

Functionalization at Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atom of the indole ring is a common site for functionalization. N-alkylation and N-acylation are fundamental reactions for modifying the properties of the indole scaffold.

N-Alkylation: This reaction typically involves deprotonating the indole nitrogen with a base to form the indolide anion, which then acts as a nucleophile to attack an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) in solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.orggoogle.com The choice of base and reaction conditions is crucial to ensure selectivity for N-alkylation over potential C-alkylation. rsc.org Microwave-assisted protocols and the use of catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with greener alkylating agents such as dimethyl carbonate have also been developed for efficient N-alkylation of indoles. google.com

N-Acylation: The introduction of an acyl group at the indole nitrogen can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. This modification is significant as the resulting N-acylindole can influence the subsequent reactivity of the indole ring.

Regioselective Functionalization at the 2-Position (e.g., Formylation)

With the C3-position blocked by the isopropyl group, the C2-position becomes the most favorable site for many electrophilic substitution reactions on the pyrrole (B145914) ring. acs.orgaablocks.com

Vilsmeier-Haack Formylation: A prominent example of C2-functionalization is the Vilsmeier-Haack reaction, which introduces a formyl (aldehyde) group. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. rsc.orgambeed.com For a related compound, 3-(4-fluorophenyl)-1-isopropyl-1H-indole, reaction with POCl₃ and DMF in acetonitrile (B52724) at reflux temperature successfully yielded the corresponding 2-carbaldehyde derivative. This demonstrates a reliable method for introducing a versatile functional handle at the C2-position, which can be further elaborated. lookchem.com

The general mechanism involves the formation of an electrophilic chloroiminium ion (Vilsmeier reagent) which attacks the electron-rich C2-position of the indole. Subsequent hydrolysis then generates the aldehyde.

Table 1: Vilsmeier-Haack Formylation of a 3-Substituted Indole

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole | POCl₃, DMF, CH₃CN | Reflux (83°C), 3h | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde |

This table is based on a procedure for a structurally similar compound and illustrates the expected outcome for this compound.

Derivatization at the Isopropyl Moiety

The isopropyl group itself is generally unreactive under conditions used for modifying the indole ring. However, the benzylic-like alpha-carbon of the isopropyl group could potentially be a site for radical halogenation under specific conditions (e.g., using N-bromosuccinimide with a radical initiator), though this is not documented in the provided search results. Oxidation of the isopropyl group would require harsh conditions that would likely also affect the electron-rich indole nucleus.

Formation of Hybrid Compounds incorporating the this compound Scaffold

The this compound scaffold is a key component in the synthesis of more complex, hybrid molecules, notably in medicinal chemistry. For instance, a structurally related derivative, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, is a key intermediate in the synthesis of Fluvastatin, a drug used to lower cholesterol. scirp.orgresearchgate.net This highlights the importance of this indole core in building pharmacologically active agents.

The synthesis of such hybrid compounds often involves the initial functionalization of the indole scaffold (e.g., via C2-formylation as described in section 4.4), followed by condensation or coupling reactions to attach other molecular fragments. scirp.orgnih.gov For example, the C2-aldehyde can be reacted with other molecules to form larger, conjugated systems or linked to other heterocyclic rings. nih.govmdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium hydride |

| N,N-dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Dimethyl carbonate |

| Phosphorus oxychloride (POCl₃) |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde |

| N-bromosuccinimide |

| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde |

Computational and Theoretical Investigations of 4 Fluoro 3 Isopropyl 1h Indole

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This is achieved by finding the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. mdpi.com It is based on the principle that the energy of the molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular structure, providing key geometrical parameters such as bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net For a molecule like 4-Fluoro-3-isopropyl-1H-indole, DFT would be used to determine the precise spatial arrangement of the indole (B1671886) ring, the fluorine atom, and the isopropyl group, leading to its most stable conformation. The results of such calculations are typically validated by ensuring that no imaginary frequencies are present in the vibrational analysis, confirming that the structure is a true minimum on the potential energy surface. researchgate.net

Table 1: Representative Data from DFT-based Geometry Optimization (Note: The following data is illustrative for a generic indole derivative and not specific to this compound, as dedicated studies were not found.)

| Parameter | Typical Calculated Value |

|---|---|

| C-C bond length (aromatic) | 1.39 - 1.42 Å |

| C-N bond length (indole ring) | 1.37 - 1.40 Å |

| C-F bond length | ~1.35 Å |

| C-H bond length | ~1.09 Å |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation to provide highly accurate molecular structures and energies. While computationally more demanding than DFT, ab initio methods can be used to refine the geometric parameters and electronic properties of molecules like this compound. They are particularly useful for benchmarking the results obtained from DFT calculations.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and physical properties. Several computational techniques are employed to analyze the distribution of electrons and identify reactive sites.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.orgepfl.ch It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would be distributed over the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical for an indole derivative.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netrsc.orgnih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net Typically, red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netyoutube.com For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the indole ring and the fluorine atom due to their high electronegativity, making these sites potential centers for electrophilic interaction. researchgate.net The hydrogen atom attached to the nitrogen would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. researchgate.net It provides a localized picture of the electron density in a molecule, describing charge transfer, hyperconjugation, and delocalization effects. researchgate.netrsc.org NBO analysis can quantify the stabilization energies associated with electron delocalization from donor (filled) orbitals to acceptor (unfilled) orbitals. In the case of this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization within the indole ring system. It can also elucidate the interactions between the lone pairs of the nitrogen and fluorine atoms with the antibonding orbitals of adjacent bonds.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |

| 3-phenylbenzo[d]thiazole-2(3H)-imine |

| (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines |

| 1H-Indole-3-carbaldehyde |

| 3-(4-Fluorophenyl)-1-isopropylindole |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and gaining deeper insight into the molecule's electronic and vibrational structure. Methods such as Density Functional Theory (DFT) are commonly employed to calculate spectroscopic parameters with a high degree of accuracy.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational frequency calculations are essential for the accurate assignment of the numerous vibrational modes in a molecule as complex as this compound.

Theoretical vibrational analysis is typically performed using DFT methods, often with the B3LYP functional combined with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net This approach calculates the harmonic vibrational frequencies corresponding to the normal modes of vibration. The computed frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. researchgate.net PED analysis quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsional motions) to each normal mode. For this compound, this would allow for the unambiguous assignment of vibrations associated with the indole ring, the C-F bond, the isopropyl group, and the N-H bond.

Key vibrational modes and their expected regions:

N-H Stretching: A sharp, prominent band in the IR spectrum, typically in the range of 3400-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations of the indole ring appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1650 cm⁻¹ region.

C-F Stretching: A strong, characteristic band is expected in the 1000-1250 cm⁻¹ region, highly useful for confirming the presence of the fluorine substituent.

Isopropyl Group Vibrations: Characteristic bending vibrations for the isopropyl group (e.g., scissoring, rocking) would be found in the 1350-1470 cm⁻¹ and lower frequency regions.

The table below presents a hypothetical correlation between calculated and experimental vibrational frequencies for key modes in this compound, based on typical results from DFT calculations for similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Frequency (cm⁻¹) | Assignment (based on PED) |

| ν(N-H) | 3485 | 3490 | 99% N-H stretch |

| ν(C-H) aromatic | 3110 | 3108 | 95% C-H stretch (ring) |

| ν(C-H) aliphatic | 2975 | 2970 | 98% C-H stretch (isopropyl) |

| ν(C=C) | 1615 | 1620 | 85% C=C stretch (ring) |

| δ(CH₃) | 1460 | 1465 | 80% CH₃ bend (isopropyl) |

| ν(C-F) | 1240 | 1245 | 90% C-F stretch |

This table is illustrative, based on typical computational results for fluorinated indole derivatives.

Chemical Shift Predictions for NMR Spectroscopy

NMR spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations of NMR chemical shifts provide a powerful complement to experimental data, aiding in the assignment of complex spectra and verifying structural hypotheses. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts. researchgate.net

Calculations are performed on the optimized molecular geometry, and the results are typically referenced against a standard compound (like Tetramethylsilane, TMS) calculated at the same level of theory. For this compound, predictions for ¹H, ¹³C, and ¹⁹F NMR spectra are particularly important.

¹H and ¹³C NMR: Calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. This helps to resolve ambiguities in the experimental spectrum, especially for the aromatic protons and carbons of the indole ring, whose chemical shifts are influenced by the electronic effects of both the fluorine and isopropyl substituents.

¹⁹F NMR: Predicting the ¹⁹F chemical shift is crucial for fluorinated compounds. researchgate.net Computational methods can predict this value with high accuracy, confirming the chemical environment of the fluorine atom. The predicted shift is sensitive to the electronic structure and conformation of the molecule. researchgate.net

The following table shows representative, hypothetical predicted versus experimental chemical shifts.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Experimental Shift (ppm) |

| ¹H (N-H) | 8.15 | 8.10 |

| ¹H (aromatic) | 6.90 - 7.60 | 6.85 - 7.55 |

| ¹H (isopropyl CH) | 3.20 | 3.15 |

| ¹H (isopropyl CH₃) | 1.45 | 1.40 |

| ¹³C (aromatic) | 110 - 140 | 109 - 139 |

| ¹³C (C-F) | 155 (with J-coupling) | 158 (with J-coupling) |

| ¹³C (isopropyl CH) | 28.5 | 28.0 |

| ¹³C (isopropyl CH₃) | 23.0 | 22.5 |

| ¹⁹F | -124.5 | -125.0 |

This table is illustrative. Actual values depend on the solvent and experimental conditions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide information on a static, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of conformations. Molecular Dynamics (MD) simulations are a computational method used to explore the conformational landscape of a molecule over time, providing insights into its flexibility, stability, and the relative populations of different conformers. researchgate.netresearchgate.net

For this compound, MD simulations can reveal key dynamic behaviors:

Isopropyl Group Rotation: The primary conformational flexibility in the molecule arises from the rotation of the isopropyl group around the C3-C(isopropyl) single bond. MD simulations can map the potential energy surface of this rotation, identifying the most stable rotational conformers (rotamers) and the energy barriers between them.

Indole Ring Flexibility: While the indole ring is largely planar, minor puckering or out-of-plane vibrations can occur. MD simulations can quantify the extent of this flexibility.

Influence of Fluorine: The presence of the electron-withdrawing fluorine atom can influence the conformational preferences of the nearby isopropyl group through stereoelectronic effects. nih.govnih.gov MD simulations can help elucidate these subtle interactions.

Simulations are performed by solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy. The resulting trajectory provides a time-resolved view of the molecule's movements, from which conformational preferences and thermodynamic properties can be extracted.

Theoretical Studies on Non-Covalent Interactions within the Molecule and Aggregates

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and properties of molecules and their assemblies. nih.gov For this compound, both intramolecular and intermolecular NCIs are significant.

Intermolecular Interactions and Aggregates: In the solid state or in concentrated solutions, molecules of this compound can form aggregates. The dominant intermolecular forces would be:

N-H···π Interactions: The N-H group can act as a hydrogen bond donor to the electron-rich π-face of an adjacent indole ring.

π-π Stacking: The planar indole rings can stack on top of each other, driven by dispersion forces.

Dipole-Dipole Interactions: The C-F bond introduces a significant local dipole, leading to dipole-dipole interactions that influence crystal packing.

Computational tools like Hirshfeld surface analysis can visualize and quantify these intermolecular contacts in a crystal lattice, providing insight into the packing motifs. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in photonics and optoelectronics. Indole derivatives are known to possess NLO properties, which can be enhanced by the presence of electron-donating and electron-withdrawing groups. ossila.com

The NLO response of this compound can be investigated computationally by calculating key electrical properties at the molecular level. Using DFT, one can determine:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of the second-order NLO response.

Structure Activity Relationship Sar Studies and Biological Target Interactions of 4 Fluoro 3 Isopropyl 1h Indole Analogues

Role as a Key Intermediate in Medicinal Chemistry Synthesis (e.g., Fluvastatin Precursor Research)

The indole (B1671886) framework is central to many blockbuster drugs, including the statin medication Fluvastatin, which is used to treat hypercholesterolemia. researchgate.netnih.gov Research into the synthesis of Fluvastatin reveals that a key building block is an indole derivative. However, the specific precursor used in established industrial syntheses is 3-(4-Fluorophenyl)-1-isopropyl-1H-indole, which is then elaborated into the final drug molecule. researchgate.netgoogle.comstackexchange.com This compound differs from 4-Fluoro-3-isopropyl-1H-indole in both the position of the fluorine atom and the nature of the substituent at the C3 position.

While not a direct precursor to Fluvastatin, this compound belongs to a class of fluorinated indole building blocks that are valuable in drug discovery. ossila.com The strategic incorporation of fluorine into drug candidates is a common tactic in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 4-fluoroindole (B1304775) core, for instance, is utilized as a synthesis intermediate for various active pharmaceutical ingredients (APIs). ossila.com It has been shown to enhance the efficacy of certain antibiotics and is used in the development of agents for bioimaging. ossila.com Therefore, this compound represents a key intermediate for the synthesis of novel, potentially bioactive molecules, even if its specific role in Fluvastatin synthesis is not documented.

SAR Analysis of Indole Derivatives with Similar Substitution Patterns

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov Understanding the impact of specific groups, such as the fluorine at position 4 and the isopropyl group at position 3, is critical for rational drug design.

The introduction of a fluorine atom at the C4 position of the indole ring can significantly influence a molecule's interaction with biological targets, though its effect is not universally predictable. Fluorine's high electronegativity can alter the electronic distribution of the indole ring, affecting hydrogen bonding capabilities and π-π stacking interactions.

In a study focused on developing inhibitors for the U2AF1-UHM (U2 small nuclear RNA auxiliary factor 1 - U2AF homology motif) protein complex, researchers compared the inhibitory activity of various substituted indoles. acs.org The results showed that substituting a methyl group at the 4-position with a fluorine atom did not lead to an improvement in potency, indicating that for this specific target, the electronic modification offered by fluorine was not beneficial for binding affinity. acs.org

| Compound | Substitution at Position 4 | Target | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| iSF-3 | Methyl | U2AF1-UHM | 85.43 | acs.org |

| Analog | Fluoro | U2AF1-UHM | No improved activity noted | acs.org |

Conversely, in other molecular contexts, fluorine substitution can be advantageous. For example, in a series of 4-azaindole (B1209526) derivatives investigated as agents against Trypanosoma cruzi, the para-fluoro analog, while showing slightly reduced antiparasitic activity compared to the unsubstituted phenyl analog, exhibited a significant increase in metabolic stability in mouse liver microsomes. dndi.org This highlights a common strategic use of fluorination: to block sites of metabolic oxidation and improve a drug candidate's pharmacokinetic profile. The introduction of fluorine at the 4-position of 2-cyanopyrrolidine has also been reported to enhance its inhibitory effect on the enzyme dipeptidyl peptidase IV (DPP-IV). nih.gov

The C3 position of the indole ring is a common site for substitution in bioactive compounds. chemijournal.comrsc.org The introduction of an alkyl group, such as isopropyl, at this position adds a bulky, hydrophobic moiety to the scaffold. This can have a profound effect on molecular recognition by influencing how the molecule fits into the binding pocket of a target protein.

3-alkyl indoles are structural motifs found in a number of approved drugs. researchgate.net The isopropyl group can engage in van der Waals or hydrophobic interactions with nonpolar amino acid residues within a receptor's active site. The size and shape of this group can contribute to the selectivity of a compound for its target. A palladium-catalyzed reaction has been developed to create complex 3-substituted indoles, highlighting the importance of accessing unique derivatives at this position for drug lead synthesis. nih.gov The electronic nature of other substituents on the indole ring often has little effect on the outcome of such synthetic reactions, underscoring the versatility of C3 functionalization. nih.gov

The indole core itself is a versatile scaffold whose biological activity can be modulated by modifications at multiple positions. nih.govbioengineer.org The ability to selectively functionalize different positions on the indole ring allows chemists to explore a wide chemical space and optimize interactions with biological targets. bioengineer.org

In Vitro Mechanistic Investigations of Related Indole Compounds

The indole scaffold is a key component of many enzyme inhibitors. researchgate.net Its ability to mimic peptide structures allows indole derivatives to bind reversibly to a wide range of enzymes, making them attractive candidates for drug development. researchgate.net

Cyclooxygenase (COX) enzymes are well-known targets for anti-inflammatory drugs. nih.gov Indole derivatives have been extensively explored as inhibitors of these enzymes. Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting COX enzymes. nih.gov

Recent research has focused on developing new indole-based compounds with improved selectivity and potency. A study on a series of 1,3-dihydro-2H-indolin-2-one (oxindole) derivatives, which are structurally related to the indole core, identified several compounds with potent and selective inhibitory activity against COX-2. nih.gov COX-2 is the isoform of the enzyme that is primarily induced during inflammation, and its selective inhibition is sought to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The study found that compounds 4e , 9h , and 9i showed significant COX-2 inhibition with low micromolar IC₅₀ values. nih.gov Molecular docking studies suggested these compounds could fit well into the active site of the COX-2 enzyme. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| 4e | COX-2 | 2.35 ± 0.04 µM | nih.gov |

| 9h | COX-2 | 2.422 ± 0.10 µM | nih.gov |

| 9i | COX-2 | 3.34 ± 0.05 µM | nih.gov |

These findings demonstrate that the indole scaffold and its close analogues are highly effective frameworks for the design of potent enzyme inhibitors, including those targeting the cyclooxygenase pathway.

Receptor Agonism/Antagonism (e.g., serotonin (B10506) modulation by related indoles)

The indole nucleus is a crucial structural component in many biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). Consequently, indole derivatives are extensively studied for their potential to modulate serotonin receptors, which are implicated in a wide array of physiological and pathological processes. nih.govnih.gov Analogues of this compound, by interacting with these receptors, can act as either agonists, mimicking the effect of serotonin, or antagonists, blocking its action. This modulation can influence aggression, anxiety, appetite, cognition, learning, memory, mood, and sleep. nih.gov

The interaction between indole derivatives and serotonin receptors often involves a salt bridge formation between a protonatable nitrogen atom on the ligand and a conserved aspartate residue within the receptor's binding site. nih.gov The indole moiety itself typically penetrates a hydrophobic region of the receptor. nih.gov

Research into various indole derivatives has demonstrated their affinity for different serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. nih.govresearchgate.net For instance, certain indole derivatives have been identified as ligands for these receptors through structural and behavioral studies. nih.gov The specific substitutions on the indole ring play a critical role in determining the affinity and selectivity for these receptor subtypes.

Modulation of Ion Channels (e.g., CFTR potentiator research involving indole scaffolds)

The indole scaffold is a key feature in the development of modulators for ion channels, particularly the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). google.comgoogle.com The CFTR protein is an anion channel, and its dysfunction due to mutations leads to cystic fibrosis (CF). researchgate.net Small molecules that can enhance the channel's activity, known as potentiators, are a critical component of CF therapies. plos.orgnih.gov

Research has identified various indole-containing compounds as effective CFTR potentiators. researchgate.net These compounds can improve the function of mutated CFTR proteins, such as the common F508del mutation. researchgate.netplos.org The mechanism of action for these potentiators often involves allosteric binding to the CFTR protein, which enhances its chloride ion transport capabilities. nih.gov Structure-activity relationship (SAR) studies of these indole-based potentiators are crucial for optimizing their efficacy and developing new therapeutic agents for CF and other diseases related to CFTR dysfunction, such as certain secretory diseases. google.comgoogle.com

Anti-inflammatory Pathways (in vitro models)

Analogues of this compound are investigated for their potential to modulate inflammatory pathways in various in vitro models. The anti-inflammatory properties of indole derivatives are often attributed to their ability to interfere with key signaling pathways and the production of inflammatory mediators. frontiersin.orgnih.gov

One of the primary mechanisms explored is the inhibition of pro-inflammatory enzymes and cytokines. For example, certain phthalimide (B116566) derivatives, which share structural similarities with indole compounds, have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory response. nih.govresearchgate.net Studies using lipopolysaccharide (LPS)-induced inflammation in cell lines like RAW264.7 macrophages have demonstrated that indole analogues can significantly reduce the production of nitric oxide (NO) and reactive oxygen species (ROS), as well as pro-inflammatory cytokines such as interleukin-6 (IL-6) and IL-1β. frontiersin.org

Furthermore, some indole derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.com The anti-inflammatory effects of these compounds are often linked to the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org

Antitumor Cell Line Studies (in vitro cytotoxicity, apoptosis induction)

The indole scaffold is a prominent feature in many compounds investigated for their anticancer properties. nih.gov Analogues of this compound have been evaluated for their cytotoxic effects against various cancer cell lines and their ability to induce apoptosis (programmed cell death).

Fluorinated indole derivatives have shown significant anticancer activity in several studies. For instance, certain fluoroindole-tethered chromene derivatives have been evaluated against lung (A549), prostate (PC-3), and breast (MCF-7) cancer cell lines. rsc.org The position of the fluorine atom on the indole ring can significantly influence the cytotoxic activity. nih.gov

The mechanisms by which these compounds exert their antitumor effects are varied. Some indole derivatives act as multi-targeted kinase inhibitors, which can disrupt signaling pathways essential for cancer cell growth and survival. rsc.org Others have been found to interact with DNA, potentially through intercalation, leading to cell cycle arrest and apoptosis. nih.gov The introduction of different substituents on the indole ring allows for the fine-tuning of their cytotoxic potency and selectivity against different cancer cell types. nih.gov

Antimicrobial and Antiviral Activity (in vitro screening)

The indole core is a versatile scaffold for the development of novel antimicrobial and antiviral agents. nih.gov Derivatives of this compound have been part of in vitro screening campaigns to assess their efficacy against a range of pathogens.

Antimicrobial Activity: Fluorinated indole derivatives have demonstrated notable antibacterial activity. For example, fluorinated benzothiophene-indole hybrids have been found to be effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. mdpi.com The position of substituents on the indole ring, such as cyano or hydroxyl groups, has been shown to significantly impact the antibacterial potency. mdpi.com Indole derivatives have also been investigated for their ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. nih.gov Some indole compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. researchgate.netnih.gov

Antiviral Activity: The antiviral potential of indole derivatives has been explored against various viruses. For instance, certain indole-3-carboxylic acid derivatives have shown in vitro activity against SARS-CoV-2 by inhibiting viral replication. nih.gov The mechanism of antiviral action can vary, with some compounds interfering with viral entry into host cells, while others may inhibit key viral enzymes. nih.govnih.gov The structural diversity of indole derivatives allows for the exploration of a wide range of antiviral targets. jmchemsci.commdpi.com

Ligand-Target Docking and Molecular Modeling Studies of Derivatives

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking and modeling studies are instrumental in understanding how derivatives of this compound interact with their biological targets at the molecular level. These computational techniques help to identify the key binding interactions that are crucial for the compound's biological activity. nih.govnih.gov

Hydrogen Bonding: The nitrogen atom of the indole ring can act as a hydrogen bond donor, forming interactions with specific amino acid residues in the target protein's active site. nih.gov This is a common and critical interaction for many indole-based compounds. Additionally, other functional groups on the indole derivatives can participate in hydrogen bonding as either donors or acceptors. mdpi.com

Hydrophobic Interactions: The aromatic nature of the indole ring system makes it well-suited for engaging in hydrophobic interactions with nonpolar regions of the binding pocket. nih.gov These interactions, including π-π stacking and van der Waals forces, are vital for the stable binding of the ligand to its target. mdpi.com The isopropyl group at the 3-position and the fluoro group at the 4-position of the parent compound would also contribute to these hydrophobic and other electronic interactions.

By analyzing the binding modes of a series of analogues, researchers can build structure-activity relationship (SAR) models. nih.govmdpi.com These models provide insights into how specific structural modifications influence binding affinity and biological activity, guiding the rational design of more potent and selective molecules. rsc.orgthesciencein.orgmdpi.com

Interactive Data Table of Research Findings

| Compound Class | Biological Target/Activity | Key Findings |

| Fluorinated Benzothiophene-Indole Hybrids | Antibacterial (S. aureus, MRSA) | Substitution at the 6-position of the indole was more favorable than the 5-position. mdpi.com |

| Indole Derivatives | Serotonin Receptors (5-HT1A, 5-HT2A) | The indole moiety penetrates a hydrophobic microdomain of the receptor. nih.gov |

| Indole-based Schiff Bases | α-Glucosidase Inhibition | A methoxy (B1213986) group at the C5 position was introduced to enhance lipophilicity and π-stacking. mdpi.com |

| 6-Chloro-2-arylvinylquinolines | Antiplasmodial (Dd2 strain) | A 4-fluoro group on the benzene (B151609) ring was the most active, being 14-fold more potent than the parent compound. nih.gov |

Computational Prediction of Binding Affinity

In the rational design of novel therapeutic agents, computational methods are indispensable tools for predicting the binding affinity between a small molecule, such as an analogue of this compound, and its biological target. These in silico techniques provide critical insights into the molecular interactions that govern the strength of this binding, thereby guiding the synthesis of more potent and selective compounds. The primary methods employed for this purpose include molecular docking, molecular dynamics (MD) simulations, and free energy calculations, which together help to elucidate the structure-activity relationship (SAR) at a molecular level.

Computational approaches are frequently used to screen libraries of compounds and prioritize those with the highest predicted affinity for a specific biological target. nih.gov Molecular docking, for example, is a widely used method that predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding strength through a scoring function. nih.gov While specific computational studies on this compound were not prevalent in the reviewed literature, extensive research on analogous indole-containing structures demonstrates the power of these predictive methods.

Molecular Docking and Scoring

Molecular docking is a fundamental computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The resulting score is an estimate of the binding free energy, with more negative values typically indicating stronger binding. researchgate.net

For instance, in studies involving indole derivatives targeting the anti-inflammatory enzyme COX-2, molecular docking was used to identify compounds with high interaction energy, suggesting potent inhibition. nih.govresearchgate.net Similarly, docking studies on indole-based Schiff bases targeting α-glucosidase revealed key intermolecular interactions, such as hydrogen bonding and π–π stacking with active site residues like Asp327, Asp542, and Phe649. mdpi.com These computational predictions help to explain how specific substitutions on the indole scaffold can enhance binding and, consequently, biological activity.

Research on other indole alkaloids as potential anticancer agents targeting the Hsp90 ATPase domain provides a clear example of how docking scores are used to rank compounds. researchgate.net In one such study, a series of natural product derivatives were docked into the Hsp90 active site, yielding strong binding affinities. researchgate.net The docking scores are invaluable for identifying which structural modifications are likely to improve target engagement.

Below is a representative table of data from a molecular docking study of indole alkaloid derivatives against the Hsp90 N-terminal domain, illustrating how computational methods are used to predict binding affinity.

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| Indole Derivative A | -10.691 | Hydrogen bonds with Asp93, Thr184; Hydrophobic interactions with Leu107, Met98 |

| Indole Derivative B | -10.452 | Hydrogen bond with Asp93; π-π stacking with Phe138 |

| Indole Derivative C | -10.115 | Hydrogen bonds with Lys58, Gly97; Hydrophobic interactions with Ala55 |

| Indole Derivative D | -10.004 | Hydrogen bond with Thr184; Hydrophobic interactions with Val150 |

This table is generated based on data reported for indole alkaloids targeting Hsp90 and is for illustrative purposes. researchgate.net

Advanced Simulation Techniques

Beyond the static picture provided by molecular docking, more advanced computational methods like Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose and the flexibility of the active site. mdpi.com These simulations can confirm whether the key interactions predicted by docking are maintained over a longer timescale, thus providing a more rigorous assessment of binding affinity.

Techniques such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping can further refine the understanding of a molecule's electronic properties, which are crucial for its interaction with a biological target. mdpi.com These methods support the findings from docking and MD simulations by providing a detailed analysis of electron distribution and reactivity, helping to rationalize the observed SAR. mdpi.com Collectively, these computational tools are essential for predicting the binding affinity of novel analogues of this compound, accelerating the discovery of compounds with enhanced therapeutic potential.

Future Research Directions and Applications of 4 Fluoro 3 Isopropyl 1h Indole

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of substituted indoles is a mature field, yet there is a continuous drive for more efficient, sustainable, and cost-effective methodologies. For 4-Fluoro-3-isopropyl-1H-indole, future research will likely focus on optimizing existing synthetic routes and exploring novel, greener alternatives.

The Fischer indole (B1671886) synthesis remains one of the most widely used methods for preparing indole derivatives. thermofisher.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine (B124118) and a ketone. byjus.com In the case of this compound, the synthesis would likely involve the reaction of (4-fluorophenyl)hydrazine (B109058) with 3-methyl-2-butanone (B44728) under acidic conditions. thermofisher.comwikipedia.org Future research could focus on optimizing this process by exploring various Brønsted or Lewis acid catalysts to improve yields and reduce reaction times. wikipedia.org

Key Features of Fischer Indole Synthesis:

| Feature | Description |

| One-Pot Synthesis | The intermediate arylhydrazone does not necessarily need to be isolated, streamlining the process. thermofisher.com |

| Versatility | A wide range of substituted indoles can be prepared by varying the phenylhydrazine and carbonyl precursors. byjus.com |

| Catalyst Dependency | The choice of acid catalyst (e.g., HCl, H2SO4, ZnCl2) is crucial for the reaction's success. wikipedia.org |

In line with the principles of green chemistry , future synthetic strategies will aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. Research into microwave-assisted organic synthesis (MAOS) for the Fischer indole reaction could offer significant advantages, such as shorter reaction times and higher yields. Furthermore, the development of solid-supported catalysts could facilitate easier product purification and catalyst recycling, enhancing the sustainability of the synthesis.

Another promising avenue is the exploration of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. rsc.org Developing an MCR for this compound or its derivatives could significantly streamline its synthesis.

Design and Synthesis of Advanced Derivatives with Tuned Electronic and Steric Properties

The fluorine and isopropyl substituents on the this compound scaffold provide a unique combination of electronic and steric properties that can be further modulated through the synthesis of advanced derivatives.

The fluorine atom at the 4-position is a powerful tool for tuning the electronic properties of the indole ring. Its strong electron-withdrawing nature can influence the molecule's acidity, basicity, and susceptibility to electrophilic substitution. This can be particularly important in the design of biologically active molecules, where fine-tuning electronic properties can enhance binding affinity to target proteins.

The isopropyl group at the 3-position introduces steric bulk, which can influence the molecule's conformation and interactions with its environment. This can be exploited to achieve selective binding to specific biological targets or to control the packing of molecules in solid-state materials.

Future research will focus on the synthesis of derivatives with additional functional groups at various positions of the indole ring. For instance, substitution at the N1-position is a common strategy to introduce further diversity. This can be achieved through N-alkylation or N-arylation reactions. Functionalization of the benzene (B151609) ring (positions 5, 6, and 7) can also be explored to further tune the molecule's properties.

Table of Potential Derivative Classes and Their Properties:

| Derivative Class | Potential Properties and Applications |

| N-Alkylated/Arylated Derivatives | Modified solubility, lipophilicity, and biological activity. |

| C2-Functionalized Derivatives | Potential for novel biological activities and use in materials science. |

| Benzene Ring Substituted Derivatives | Fine-tuning of electronic properties for applications in organic electronics and as fluorescent probes. |

Application of Advanced Computational Methods for De Novo Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the de novo design of molecules with desired properties and providing insights into their behavior at the molecular level. nih.govethz.ch

De novo drug design algorithms can be employed to generate novel molecular structures based on the this compound scaffold. nih.govethz.chnih.gov These methods can explore a vast chemical space to identify compounds with high predicted binding affinity to specific biological targets. nih.gov By combining fragment-based approaches with evolutionary algorithms, it is possible to design novel drug candidates with optimized pharmacological profiles. nih.gov

Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the active sites of various enzymes and receptors. This information is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.

Quantum mechanical calculations can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can help in understanding the effects of the fluorine and isopropyl substituents on the indole ring and in predicting the properties of novel derivatives.

Development of this compound as a Versatile Synthetic Building Block in Diversified Chemical Research

Substituted indoles are valuable building blocks in organic synthesis, and this compound has the potential to be a versatile synthon for the construction of more complex molecules. The reactivity of the indole ring can be exploited in various transformations, including electrophilic substitution, lithiation, and transition-metal-catalyzed cross-coupling reactions.

Cross-coupling reactions , such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. masterorganicchemistry.com By first introducing a halogen or a boronic acid/ester group onto the this compound scaffold, it can be used as a coupling partner in these reactions to synthesize a wide range of biaryl and vinyl-substituted indole derivatives. These derivatives could have interesting photophysical properties or biological activities.

The N-H bond of the indole can be readily functionalized, and the C2-position can be activated for further reactions. This versatility makes this compound an attractive starting material for the synthesis of complex natural products and pharmaceuticals.

Potential for Material Science Applications (e.g., organic electronics, dyes) based on Indole Analogs

Indole derivatives have shown promise in various material science applications, including organic light-emitting diodes (OLEDs) and as fluorescent dyes. The unique electronic and photophysical properties of the indole ring make it an attractive chromophore.

Organic Light-Emitting Diodes (OLEDs): The development of efficient and stable blue-emitting materials is a major challenge in OLED technology. Indole derivatives, with their high triplet energies, have been investigated as host materials for phosphorescent OLEDs. The fluorine substituent in this compound can enhance the electron-transporting properties and improve the stability of the material. By designing and synthesizing derivatives with extended π-conjugation, it may be possible to develop novel emitters or hosts for OLEDs. researchgate.net

Dyes and Fluorescent Probes: The indole scaffold is the core of many natural and synthetic dyes. The absorption and emission properties of indole derivatives can be tuned by introducing electron-donating and electron-withdrawing groups. The 4-fluoro substituent in this compound can influence the photophysical properties of the molecule. Further functionalization of the indole ring could lead to the development of novel fluorescent dyes with applications in bioimaging and sensing. For instance, the synthesis of push-pull chromophores based on this indole scaffold could result in materials with large Stokes shifts and high quantum yields. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-3-isopropyl-1H-indole, and how can purity be ensured during synthesis?

- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for introducing substituents to the indole scaffold. For example, analogous compounds like 5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-triazol-1-yl)ethyl)-1H-indole were synthesized via CuI-mediated click chemistry in PEG-400/DMF, achieving 22–42% yields . Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization using H/C/F NMR, TLC, and HRMS are critical to confirm purity .

Q. How can spectroscopic techniques (NMR, HRMS) distinguish structural isomers or impurities in this compound?

- Methodology : F NMR is particularly useful for identifying fluorinated substituents, as chemical shifts are sensitive to electronic environments. For instance, in 5-fluoroindole derivatives, F NMR signals appear at δ −116 to −118 ppm, distinct from other fluorinated analogs . HRMS provides exact mass verification, resolving ambiguities in molecular formulas (e.g., FAB-HRMS m/z 320.1212 for CHFN) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and packing interactions. For example, in 2-(4-fluorophenyl)-3-methyl-1H-indole, the indole N–H forms non-classical hydrogen bonds with adjacent aromatic systems, influencing crystal packing . Data collection at low temperatures (e.g., 93 K) minimizes thermal motion artifacts .

Q. What strategies address contradictions in bioactivity data for fluorinated indole derivatives?

- Methodology : Comparative structure-activity relationship (SAR) studies are essential. For example, substituting the 3-isopropyl group in this compound with bulkier alkyl chains may alter enzyme binding affinity. Testing against control compounds (e.g., non-fluorinated analogs) and using computational docking (e.g., AutoDock Vina) can rationalize discrepancies .

Q. How does the electron-withdrawing fluorine atom influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Fluorine’s inductive effect deactivates the indole ring, necessitating optimized conditions for Suzuki-Miyaura couplings. For similar compounds, Pd(PPh)/KCO in toluene/ethanol at 80°C achieved efficient aryl-aryl coupling . Monitoring reaction progress via LC-MS ensures minimal side-product formation.

Q. What are the best practices for handling air- or moisture-sensitive intermediates during this compound synthesis?

- Methodology : Use Schlenk lines or gloveboxes under inert atmospheres (N/Ar). For azide intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole), avoid exposure to light and store at −20°C in amber vials . Safety protocols include PPE (gloves, goggles) and segregated waste disposal for fluorinated byproducts .

Data Analysis and Reproducibility

Q. How can researchers validate computational models predicting the physicochemical properties of this compound?

- Methodology : Compare DFT-calculated parameters (e.g., logP, pKa) with experimental data. For instance, experimental logP for 5-fluoroindole derivatives ranges from 2.1–2.5, while DFT (B3LYP/6-311+G(d,p)) predictions should align within ±0.3 units . Use tools like Gaussian or ORCA for simulations.

Q. What statistical approaches resolve batch-to-batch variability in biological assays involving this compound?

- Methodology : Apply ANOVA or mixed-effects models to account for inter-experimental variability. For IC determinations (e.g., enzyme inhibition), triplicate measurements with positive/negative controls (e.g., donepezil for acetylcholinesterase assays) improve reliability .

Safety and Compliance

Q. What are the regulatory considerations for storing this compound in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.